molecular formula C5H5N3O B1196987 5-Formamidopyrimidine

5-Formamidopyrimidine

Cat. No. B1196987
M. Wt: 123.11 g/mol
InChI Key: NKKLCOFTJVNYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-formamidopyrimidine is a member of formamides and a formamidopyrimidine. It derives from a formamide.

Scientific Research Applications

Role in Antimycobacterial Activity

5-Formamidopyrimidine derivatives have shown significant antimycobacterial activity. Specifically, some 5-formamidopyrimidines demonstrated profound activity against Mycobacterium tuberculosis in vitro, indicating their potential in treating tuberculosis without affecting other bacteria (Braendvang, Charnock, & Gundersen, 2009).

Importance in DNA Damage and Repair Mechanisms

5-Formamidopyrimidine is a crucial player in the study of DNA damage and repair mechanisms. It is formed as a major lesion in DNA by hydroxyl radical attack, UV radiation, or photosensitization. Such lesions are significant because they exist at detectable background levels in living cells and are formed upon exposure to DNA-damaging agents. Formamidopyrimidines are repaired by base excision repair pathways in cells, emphasizing their biological significance. They are also considered premutagenic lesions, possibly contributing to disease processes (Jaruga, Kırkalı, & Dizdaroglu, 2008), (Dizdaroglu, Kırkalı, & Jaruga, 2008).

Applications in Biochemistry and Structural Biology

5-Formamidopyrimidine adducts have been observed in reactions with DNA and electrophiles like nitrogen mustards. The role of these adducts in biological responses to nitrogen mustards has garnered interest, leading to the development of specific oligonucleotides containing N(5)-nitrogen mustard Fapy-dGuo for research purposes. This has advanced the understanding of DNA-lesion interactions and repair mechanisms (Christov, Son, & Rizzo, 2014).

Involvement in RNA Polymerase Inhibition

5-Formamidopyrimidine derivatives, specifically 5-aminopyrazole-4-carboxamide, have been used to create selective inhibitors of calcium-dependent protein kinase-1. These compounds have shown low nanomolar inhibitory potencies against the target enzymes, presenting potential applications in the treatment of diseases like toxoplasmosis and cryptosporidiosis (Zhang et al., 2014).

properties

Product Name

5-Formamidopyrimidine

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

N-pyrimidin-5-ylformamide

InChI

InChI=1S/C5H5N3O/c9-4-8-5-1-6-3-7-2-5/h1-4H,(H,8,9)

InChI Key

NKKLCOFTJVNYAQ-UHFFFAOYSA-N

SMILES

C1=C(C=NC=N1)NC=O

Canonical SMILES

C1=C(C=NC=N1)NC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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